9-Benzyl-6,8-diphenyl-9H-purine
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Overview
Description
9-Benzyl-6,8-diphenyl-9H-purine is a synthetic organic compound with the molecular formula C24H18N4. It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. This compound is characterized by the presence of benzyl and diphenyl groups attached to the purine core, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6,8-diphenyl-9H-purine typically involves the reaction of appropriate purine derivatives with benzyl and phenyl reagents. One common method includes the use of 9-alkyl-2,6-dichloro-9H-purine as a starting material, which undergoes nucleophilic substitution reactions with benzylamine and phenyl reagents under specific conditions such as heating in 1-butanol at 110°C overnight .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-6,8-diphenyl-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the purine core or the attached benzyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like benzylamine and phenylboronic acid are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of substituted purine compounds .
Scientific Research Applications
9-Benzyl-6,8-diphenyl-9H-purine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 9-Benzyl-6,8-diphenyl-9H-purine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
6,8-Diphenyl-9H-purine: Lacks the benzyl group, making it less bulky and potentially less active in certain applications.
9-Benzyl-6-phenyl-9H-purine: Contains only one phenyl group, which may result in different chemical and biological properties.
9-Benzyl-6,8-dimethyl-9H-purine: Substitutes phenyl groups with methyl groups, leading to differences in reactivity and interactions
Uniqueness
9-Benzyl-6,8-diphenyl-9H-purine is unique due to the presence of both benzyl and diphenyl groups, which contribute to its distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H18N4 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
9-benzyl-6,8-diphenylpurine |
InChI |
InChI=1S/C24H18N4/c1-4-10-18(11-5-1)16-28-23(20-14-8-3-9-15-20)27-22-21(25-17-26-24(22)28)19-12-6-2-7-13-19/h1-15,17H,16H2 |
InChI Key |
ZLYKOEJCSKSVEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=C(N=CN=C32)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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